molecular formula C15H18Cl2N2O2S B1676665 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 105637-50-1

1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B1676665
M. Wt: 361.3 g/mol
InChI Key: ZNRYCIVTNLZOGI-UHFFFAOYSA-N
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Description

The compound “1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2S . It is also known by the synonym SCHEMBL10719519 . The IUPAC name for this compound is 1-(5-chloronaphthalen-1-yl)sulfonylazepane .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring attached to a sulfonyl group, which is further connected to a 5-chloronaphthalene group . The InChI string representation of the molecule is InChI=1S/C16H18ClNO2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 323.8 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 45.8 Ų . The compound has a complexity of 440 .

Scientific Research Applications

Biological Applications and Mechanistic Insights

Leukemia Cell Differentiation : One significant application of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride (and similar compounds) is in inducing differentiation in human leukemia cells. Specifically, inhibitors of myosin light chain kinase, including derivatives of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane, have shown to induce activities associated with cellular differentiation in monoblastic and promyelocytic leukemia cells, suggesting potential therapeutic implications in leukemia treatment (Makishima et al., 1991).

Chemical Synthesis and Reactions

Synthetic Applications : The compound has been used in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions. For instance, it plays a role in the synthesis of diazepane or diazocane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method provides a short, efficient approach to synthesize 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones with high yield, showcasing the compound's utility in synthesizing complex chemical structures (Banfi et al., 2007).

Role in Vascular Contraction and Signal Transduction : Another research application of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride involves its effects on vascular contraction and signal transduction. It has been studied for its ability to inhibit myosin light chain kinase, thereby affecting actin-myosin interactions, vascular smooth muscle contraction, and possibly contributing to the understanding of vascular diseases and therapeutic targets (Ishikawa et al., 1988).

properties

IUPAC Name

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRYCIVTNLZOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147228
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

CAS RN

105637-50-1
Record name ML 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 105637-50-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

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